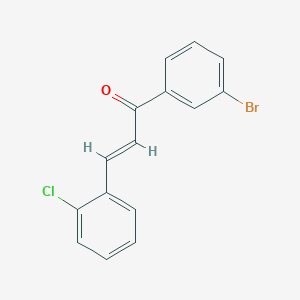![molecular formula C27H28Cl2FeP2+2 B3079217 Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) CAS No. 106245-43-6](/img/structure/B3079217.png)
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
Vue d'ensemble
Description
“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is a coordination complex used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .
Synthesis Analysis
The complex is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate . It can be used as a precursor to synthesize metal-fullerene coordination complexes by reduction method .Molecular Structure Analysis
The diphosphine serves as a bidentate ligand forming six-membered C3P2M chelate ring with a natural bite angle of 91° . The molecular weight of the compound is 542.04 .Chemical Reactions Analysis
“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .Physical And Chemical Properties Analysis
The compound is a bright orange-red crystalline powder . It has a melting point of 213 °C (dec.) (lit.) . The compound is slightly air-sensitive, degrading in air to the phosphine oxide .Applications De Recherche Scientifique
Catalytic Applications
This compound has been utilized as a catalyst or a component of catalytic systems in various chemical reactions. For instance, it has shown effectiveness in the synthesis of aryl-1,2,3,4-tetrahydroisoquinolines through the coupling of arylmagnesium halides to haloisoquinolines, offering a direct and efficient method for preparing these compounds (Pridgen, 1980). Additionally, it plays a role in the formation of heteronuclear iron–copper clusters, which are of interest for their unique structures and potential reactivity (Ferrer et al., 2000).
Synthesis and Material Science
In material science and organic synthesis, this compound has contributed to the development of efficient methods for arylation and alkenylation of C(sp3)–H bonds with organoborate reagents, showcasing its utility in complex organic transformations (Ilies et al., 2017). Furthermore, it has been involved in the synthesis of high molecular weight polyketone materials, demonstrating its versatility in polymer science (Meier et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOIOPXQBCXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2FeP2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetic acid](/img/structure/B3079150.png)











